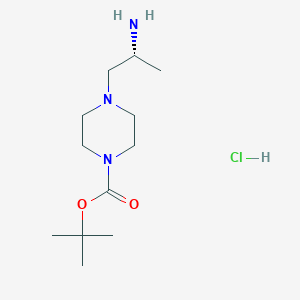
(R)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride
概要
説明
®-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its piperazine ring, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-Amino-propanol and piperazine.
Formation of Intermediate: The ®-2-Amino-propanol is reacted with piperazine under controlled conditions to form an intermediate compound.
Esterification: The intermediate is then esterified using tert-butyl chloroformate to introduce the tert-butyl ester group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of ®-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow reactors may be used.
Purification Steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the piperazine ring or the amino group, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring are replaced with other groups to create new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary amines.
科学的研究の応用
Chemistry
In chemistry, ®-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is used as a building block for the synthesis of more complex molecules. Its piperazine ring is a versatile scaffold that can be functionalized to create a wide range of derivatives.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can be used in the development of new biochemical assays and as a tool for probing biological pathways.
Medicine
In medicinal chemistry, ®-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its stability and solubility make it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of ®-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
(S)-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride: The enantiomer of the compound, which may have different biological activity.
4-(2-Amino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride: A structurally similar compound with an ethyl group instead of a propyl group.
4-(2-Amino-propyl)-piperidine-1-carboxylic acid tert-butyl ester hydrochloride: A similar compound with a piperidine ring instead of a piperazine ring.
Uniqueness
®-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is unique due to its specific stereochemistry and the presence of the piperazine ring
This detailed article provides a comprehensive overview of ®-4-(2-Amino-propyl)-piperazine-1-carboxylic acid tert-butyl ester hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
tert-butyl 4-[(2R)-2-aminopropyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2.ClH/c1-10(13)9-14-5-7-15(8-6-14)11(16)17-12(2,3)4;/h10H,5-9,13H2,1-4H3;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPNOSIMDCIAOQ-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



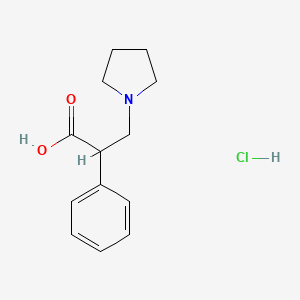
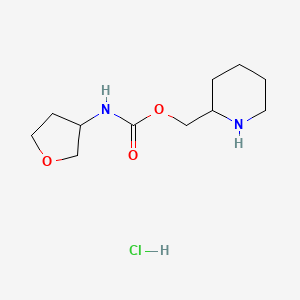
![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1382813.png)
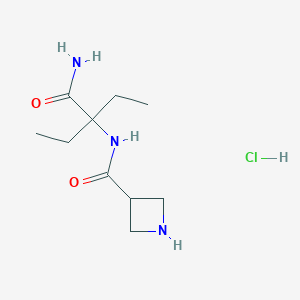




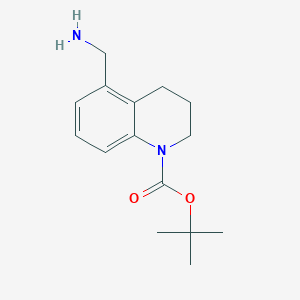


![1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1382828.png)

